4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
5-methyl-3-propan-2-ylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-9-7(3)8(10)4-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMCMFRMYDGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200354 | |
| Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256562-29-4 | |
| Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256562-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-(1-methylethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 4-Methyl-1H-Imidazole-5-Carbaldehyde
The most direct route involves alkylating the N-1 position of 4-methyl-1H-imidazole-5-carbaldehyde with isopropyl bromide or iodide. In a study by Orhan et al., analogous N-alkylations were performed using alkyl halides and a strong base in polar aprotic solvents. For the target compound, the reaction proceeds as follows:
Reagents and Conditions :
- Substrate : 4-Methyl-1H-imidazole-5-carbaldehyde (1.0 equiv).
- Alkylating Agent : Isopropyl bromide (1.2 equiv).
- Base : Sodium hydride (1.5 equiv) or potassium carbonate (2.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : 0–25°C under nitrogen atmosphere.
- Time : 6–12 hours.
Mechanism :
The base deprotonates the N-1 hydrogen of the imidazole ring, generating a nucleophilic nitrogen that attacks the electrophilic carbon of isopropyl bromide. The reaction proceeds via an SN2 mechanism, yielding the N-isopropyl product.Yield and Purity :
Yields range from 65% to 78%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Alternative Route via Imidazole Ring Construction
A patent describing the synthesis of related imidazole derivatives offers insights into constructing the imidazole core from simpler precursors. While optimized for 2-methylimidazole-4-carbaldehyde, this method can be adapted for the target compound:
Step 1: Formation of 2-Methylimidazole-4-Carbaldehyde
Step 2: N-Alkylation with Isopropyl Bromide
- The intermediate 4-methylimidazole-5-carbaldehyde is alkylated using conditions similar to Section 1.1.
Key Advantages :
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Atmosphere Control
- Low-Temperature Alkylation :
Conducting the reaction at −25°C to 0°C minimizes side reactions such as aldehyde oxidation. - Nitrogen Atmosphere :
Critical for preventing moisture ingress and oxidation of sensitive intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) :
Purity >95% with retention time matching reference standards.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 4-methyl-1-(propan-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Differences
- Electron-withdrawing groups (e.g., chlorine in 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde) increase the electrophilicity of the aldehyde, enhancing reactivity in condensation reactions. Benzyl substituents (e.g., 1-benzyl-1H-imidazole-5-carboxaldehyde) contribute to higher molecular weight and lipophilicity, which may improve membrane permeability in biological systems.
Physicochemical Properties
- Melting Points : The simpler analog 4-methyl-1H-imidazole-5-carbaldehyde has a relatively high melting point (165–166°C), likely due to hydrogen bonding between the aldehyde and imidazole nitrogen. The target compound’s melting point is unreported but may be lower due to steric disruption of crystal packing by the isopropyl group.
- Solubility : The isopropyl group in the target compound likely reduces water solubility compared to unsubstituted imidazole aldehydes but improves solubility in organic solvents.
Biological Activity
4-Methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde, also known as 1,2-bis(propan-2-yl)-1H-imidazole-5-carbaldehyde, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring with an aldehyde functional group and isopropyl substituents. This unique structure contributes to its reactivity and interaction with biological targets. The presence of the aldehyde group allows for covalent bonding with nucleophilic sites on enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions with macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Its mechanism may involve the inhibition of enzyme activity in microbial cells, which disrupts their metabolic processes. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 μg/mL | |
| Escherichia coli | 32 μg/mL | |
| Helicobacter pylori | 8 μg/disc |
Anticancer Activity
This compound has also been investigated for its anticancer properties . It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition.
Table 2: Anticancer Activity Data
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophiles at enzyme active sites, leading to inhibition.
- Interaction with Biological Macromolecules : The imidazole moiety enhances binding affinity to proteins and nucleic acids through hydrogen bonding and π-π interactions.
- Disruption of Cellular Processes : By inhibiting key enzymes involved in cellular metabolism, the compound can effectively halt microbial growth and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited growth at concentrations as low as 16 μg/mL against Staphylococcus aureus. This suggests a strong potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In a series of experiments on cancer cell lines such as HeLa and HCT-15, the compound exhibited IC50 values ranging from 0.3 to 1.0 μM, indicating significant potency against these cells. The studies highlighted its potential as a lead compound for anticancer drug development.
Q & A
Q. 1.1. What are the established synthetic routes for 4-methyl-1-(propan-2-yl)-1H-imidazole-5-carbaldehyde?
The synthesis of imidazole carbaldehydes typically involves cyclization and functionalization steps. For example, analogous compounds like 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde are synthesized via cyclization of precursors (e.g., 2-phenylimidazole) followed by chlorination and formylation . For the target compound, a plausible route could involve:
- Step 1 : Cyclocondensation of a diketone or α-aminoketone with an aldehyde to form the imidazole core.
- Step 2 : Introduction of the isopropyl group at N-1 via alkylation (e.g., using isopropyl bromide and a base).
- Step 3 : Formylation at C-5 using Vilsmeier-Haack conditions (POCl₃/DMF) .
Critical parameters include solvent choice (e.g., dichloromethane or THF) and temperature control (0–60°C) to minimize side reactions.
Table 1 : Comparison of Synthetic Methods for Analogous Imidazole Derivatives
| Compound | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-2-phenylimidazole-4-carbaldehyde | Cyclization → Chlorination → Formylation | 65–75 | |
| Ethyl imidazole carboxylate | Multi-step alkylation → Esterification | 50–60 |
Q. 1.2. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.8–10.2 ppm. Methyl (C-4) and isopropyl groups show signals at δ 1.2–1.5 (CH(CH₃)₂) and δ 2.3–2.6 (C-4 CH₃) .
- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm.
- Infrared (IR) Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. 1.3. What are the key reactivity features of the aldehyde group in this compound?
The aldehyde group is electrophilic and participates in:
- Nucleophilic Additions : Condensation with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base synthesis .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to a hydroxymethyl group (–CH₂OH) .
- Oxidation : Controlled oxidation with KMnO₄ yields a carboxylic acid (–COOH), though over-oxidation may degrade the imidazole ring .
Advanced Research Questions
Q. 2.1. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during alkylation at N-1 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Statistical Design : Use a Box-Behnken model to optimize temperature (40–80°C), reagent stoichiometry (1:1–1:3), and reaction time (6–24 hrs) .
Q. 2.2. What computational strategies predict biological activity or binding modes of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., enzymes). For example, imidazole derivatives show affinity for cytochrome P450 isoforms due to π-π stacking with heme groups .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Public databases (PubChem, ChEMBL) provide data for analogous compounds .
Q. 2.3. How can stability and degradation pathways be investigated under varying storage conditions?
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Aldehydes are prone to oxidation; antioxidants (e.g., BHT) may extend shelf life .
- Mass Spectrometry (LC-MS) : Identify degradation products (e.g., carboxylic acids from oxidation) .
Q. 2.4. What methodologies resolve contradictions in reported spectral data or biological activity?
- Meta-Analysis : Compare NMR/IR data across PubChem, Reaxys, and experimental results. Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) .
- Dose-Response Studies : Re-evaluate biological assays (e.g., MIC for antimicrobial activity) using standardized protocols (CLSI guidelines) to address variability .
Q. 2.5. How can green chemistry principles be applied to its synthesis?
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalytic Systems : Use immobilized enzymes (e.g., lipases) for regioselective alkylation, reducing waste .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24 hrs to 2 hrs) and energy consumption .
Data Availability : Public repositories like PubChem (CID: [Insert CID if available]) and EPA DSSTox (DTXSID[Insert ID]) provide supplementary spectral and toxicological data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
